molecular formula C11H11NO2 B8569331 1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B8569331
M. Wt: 189.21 g/mol
InChI Key: OOVXGFXJCWSMOY-UHFFFAOYSA-N
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Patent
US08067415B2

Procedure details

To a solution of N-allyl-N-(4-methoxyphenyl)acrylamide (150 mg, 0.69 mmol) in degassed methylene chloride (400 mL) was added Grubbs catalyst (58 mg, 0.069 mmol) and the mixture was heated to 40° C. overnight. All volatiles were removed and the resulting material was subjected to flash chromatography (Hexanes:EtOAc 1:1) to yield 1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (110 mg, 86%).
Name
N-allyl-N-(4-methoxyphenyl)acrylamide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)[C:5](=[O:8])[CH:6]=[CH2:7])C=C>C(Cl)Cl.Cl[Ru](=CC1C=CC=CC=1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)Cl>[CH3:16][O:15][C:12]1[CH:11]=[CH:10][C:9]([N:4]2[CH2:1][CH:7]=[CH:6][C:5]2=[O:8])=[CH:14][CH:13]=1 |^1:28,47|

Inputs

Step One
Name
N-allyl-N-(4-methoxyphenyl)acrylamide
Quantity
150 mg
Type
reactant
Smiles
C(C=C)N(C(C=C)=O)C1=CC=C(C=C1)OC
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
58 mg
Type
catalyst
Smiles
Cl[Ru](Cl)([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)([P](C4CCCCC4)(C5CCCCC5)C6CCCCC6)=CC7=CC=CC=C7

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All volatiles were removed

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1C(C=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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